

Application Note: Analytical Methods for the Detection of N-Nitrosodicyclohexylamine (NDCHA)

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Compound of Interest

Compound Name: *N*-Nitrosodicyclohexylamine

Cat. No.: B030055

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Introduction

N-Nitrosamines are a class of compounds that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their classification as probable human carcinogens. The discovery of nitrosamine impurities in various drug products has led to stringent regulations requiring manufacturers to perform risk assessments and implement validated analytical methods for their detection and control at trace levels.

N-Nitrosodicyclohexylamine (NDCHA) is a specific nitrosamine that can potentially form from the reaction of dicyclohexylamine, a secondary amine, with nitrosating agents. Due to its large and sterically hindered structure, it is considered a less common nitrosamine impurity. Currently, there is no established Acceptable Intake (AI) limit for NDCHA from major regulatory bodies like the EMA or FDA. In such cases, the Carcinogenic Potency Categorization Approach (CPCA) is often applied, which for a compound with no robust carcinogenicity data, may default to a conservative limit of 1500 ng/day^[1]. The accurate and sensitive determination of NDCHA in active pharmaceutical ingredients (APIs) and finished drug products is therefore crucial for ensuring patient safety.

This application note provides an overview of suitable analytical methodologies for the detection and quantification of NDCHA, with a focus on Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols and a summary of expected analytical performance

characteristics are presented to guide researchers, scientists, and drug development professionals in establishing robust analytical control strategies.

Analytical Approaches

The detection of nitrosamines at trace levels requires highly sensitive and selective analytical techniques. Due to the potential for matrix interference in pharmaceutical formulations, hyphenated mass spectrometry techniques are the methods of choice.

- **Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):** GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. For less volatile compounds like NDCHA, liquid injection is preferred over headspace analysis. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** LC-MS/MS is a versatile technique suitable for a wide range of nitrosamines, including those that are less volatile or thermally labile. It offers high sensitivity and selectivity, and the choice of ionization source, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), can be optimized based on the analyte's properties. For many nitrosamines, APCI is often preferred.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of various nitrosamines using GC-MS/MS and LC-MS/MS. While specific data for **N-Nitrosodicyclohexylamine** is not readily available in the cited literature, the presented values for other nitrosamines serve as a general indication of the expected performance of these methods.

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
|-------------------------------|-----------------------------------|--------------------------|-----------------------------|---|---------------------|
| GC-MS/MS | N-nitroso-N-methylcyclohexylamine | - | 0.00375 ppm | 80.0 - 120.0 | [2] |
| N-Nitrosodimethylamine (NDMA) | < 3 ppb | - | - | [3] | |
| N-Nitrosodiethylamine (NDEA) | < 3 ppb | - | - | [3] | |
| LC-MS/MS | Eight Nitrosamine Mix | - | 0.1 ng/mL (0.05 µg/g) | 89.5 - 112.0 | [4] |
| Seven Nitrosamine Mix | 3 - 112 pg/mL | 0.1 - 5.1 pg/mg API | 87 - 102 | [5] [6] | |
| N-Nitrosodimethylamine (NDMA) | 0.01 ppm | 0.03 ppm | - | [7] | |

Experimental Protocols

Detailed experimental protocols for the analysis of NDCHA using GC-MS/MS and LC-MS/MS are provided below. These protocols are based on established methods for similar nitrosamines and should be validated for the specific matrix being analyzed.

Protocol 1: Analysis of N-Nitrosodicyclohexylamine by GC-MS/MS

This protocol is adapted from a method for a structurally related nitrosamine and should be optimized for NDCHA.

1. Sample Preparation (Liquid-Liquid Extraction)

- Weigh 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.
- Add 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of methanol and water).
- Add an appropriate internal standard (e.g., N-Nitrosodimethylamine-d6, if monitoring other nitrosamines, or a suitable labeled analog of NDCHA if available).
- Vortex the sample for 1 minute, followed by sonication for 15 minutes.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of a suitable solvent for injection (e.g., methanol).
- Filter the final extract through a 0.22 µm syringe filter into a GC vial.

2. GC-MS/MS Instrumental Parameters

- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
- Column: DB-1MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet: Splitless mode, 250 °C.
- Injection Volume: 1 µL.
- Oven Temperature Program:

- Initial temperature: 40 °C, hold for 2 minutes.
- Ramp 1: 10 °C/min to 180 °C.
- Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.
- MS Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Note: MRM transitions for NDCHA (C₁₂H₂₂N₂O, MW: 210.32) need to be determined by infusing a standard solution. Likely precursor ions would be the molecular ion [M]⁺ at m/z 210 and major fragment ions.

Protocol 2: Analysis of N-Nitrosodicyclohexylamine by LC-MS/MS

This protocol is a general method that can be adapted for the analysis of various nitrosamines, including NDCHA.

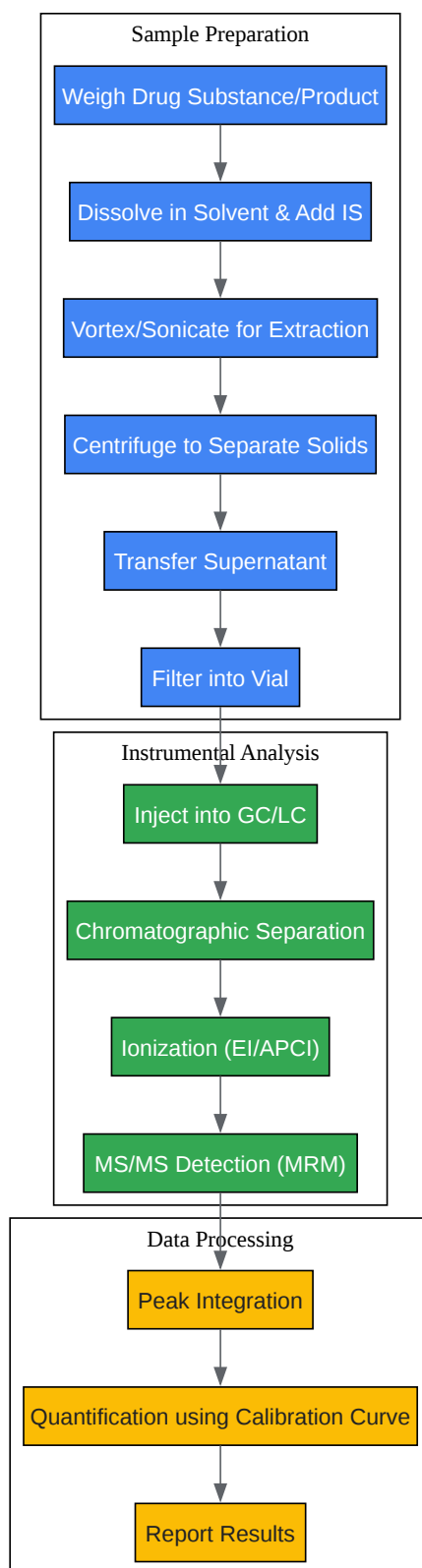
1. Sample Preparation

- Weigh 80 mg of the drug substance into a 2 mL lidded centrifuge tube.
- Add 1188 µL of diluent (e.g., 1% formic acid in water) and 12 µL of the internal standard solution.
- Vortex at 2500 rpm for 20 minutes.
- Centrifuge at approximately 10,000 rpm for 10 minutes.
- Filter the supernatant into a vial using a 0.45 µm syringe filter.

2. LC-MS/MS Instrumental Parameters

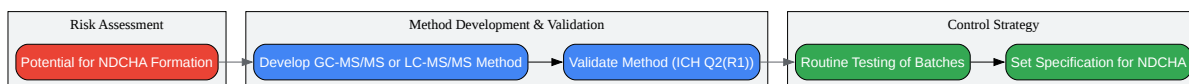
- Liquid Chromatograph: Agilent 1290 Infinity II HPLC System or equivalent.
- Mass Spectrometer: Agilent 6495C Triple Quadrupole MS or equivalent.
- Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 μ m) or similar C18 column.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μ L.
- Gradient Program:
 - 0-1 min: 10% B
 - 1-8 min: 10-90% B
 - 8-10 min: 90% B
 - 10.1-12 min: 10% B
- Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Note: MRM transitions for NDCHA need to be optimized. The precursor ion would likely be the protonated molecule $[M+H]^+$ at m/z 211. Product ions would be determined through fragmentation experiments.

Visualizations



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Caption: General experimental workflow for the analysis of NDCHA.



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Caption: Logical relationship for controlling NDCHA impurities.

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